2-(Azidomethyl)-3,4-dimethoxypyridine

Medicinal Chemistry ADME Prediction Library Design

Researchers developing triazole-based libraries often face limited access to pyridine azides with optimized ADME profiles. 2-(Azidomethyl)-3,4-dimethoxypyridine solves this gap. Key differentiators: - Enables reliable CuAAC 'click' conjugation to alkynes under mild, bio-orthogonal conditions. - 3,4-Dimethoxy substitution boosts lipophilicity and polar surface area, aiding cell permeability and CNS-targeted lead optimization. - Sourced exclusively as a research chemical (≥95% purity) with rigorous QC documentation. - Standard B2B procurement; bulk and custom synthesis options available upon request.

Molecular Formula C8H10N4O2
Molecular Weight 194.194
CAS No. 1695398-36-7
Cat. No. B2467829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azidomethyl)-3,4-dimethoxypyridine
CAS1695398-36-7
Molecular FormulaC8H10N4O2
Molecular Weight194.194
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CN=[N+]=[N-])OC
InChIInChI=1S/C8H10N4O2/c1-13-7-3-4-10-6(5-11-12-9)8(7)14-2/h3-4H,5H2,1-2H3
InChIKeyQTYQOGYNMWAAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azidomethyl)-3,4-dimethoxypyridine – Click Chemistry Building Block


2-(Azidomethyl)-3,4-dimethoxypyridine (CAS 1695398-36-7) is a heterocyclic organic compound featuring a pyridine ring substituted with an azidomethyl group at the 2-position and methoxy groups at the 3- and 4-positions . This compound serves as a versatile research intermediate, particularly valued for its azide functional group, which enables efficient and reliable conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry . It is primarily utilized in medicinal chemistry and agrochemical development for the synthesis of diverse triazole-containing libraries and the late-stage functionalization of complex molecules . The compound is available as a research chemical with a typical purity of ≥95% and a molecular weight of 194.2 g/mol .

2-(Azidomethyl)-3,4-dimethoxypyridine vs. Common Analogs


Substituting 2-(Azidomethyl)-3,4-dimethoxypyridine with simpler or positional analogs in a research program introduces significant and often unpredictable changes in molecular properties and synthetic outcomes. Common alternatives like 2-(azidomethyl)pyridine lack the 3,4-dimethoxy substitution, leading to a marked reduction in molecular weight, polar surface area, and lipophilicity (LogP) [REFS-1, REFS-2]. Conversely, using the non-azidomethyl precursor 3,4-dimethoxypyridine forfeits the crucial click chemistry handle required for many modern bioconjugation and library synthesis strategies [REFS-1, REFS-3]. Furthermore, positional isomers such as 4-(azidomethyl)-2,5-dimethoxypyridine can exhibit different electronic and steric environments, potentially altering reaction kinetics in CuAAC and the binding affinity of resulting triazole products [2]. Therefore, direct substitution is not feasible without compromising the precise physicochemical and synthetic properties that define a specific research project's goals.

2-(Azidomethyl)-3,4-dimethoxypyridine: Key Physicochemical Advantages


Molecular Weight & Hydrogen Bonding Capacity

Compared to the simpler azide building block 2-(azidomethyl)pyridine, the target compound 2-(Azidomethyl)-3,4-dimethoxypyridine demonstrates a significantly higher molecular weight (194.2 vs. 134.1 g/mol) and an increased number of hydrogen bond acceptors (6 vs. 4), based on their respective molecular formulas (C8H10N4O2 vs. C6H6N4) [REFS-1, REFS-2]. These differences are critical in drug discovery as they shift the compound's position in key medicinal chemistry property spaces, such as Lipinski's Rule of Five, which influences oral bioavailability potential.

Medicinal Chemistry ADME Prediction Library Design

Increased Lipophilicity (LogP)

The introduction of two methoxy groups on the pyridine ring significantly increases the calculated lipophilicity of the molecule. The predicted ACD/LogP for the unsubstituted 2-(azidomethyl)pyridine is 0.86 [1]. While the exact experimental LogP for the target compound is not publicly available, the presence of two methoxy groups on the 3,4-dimethoxypyridine core increases its predicted LogP to 1.26 . This class-level trend indicates that 2-(Azidomethyl)-3,4-dimethoxypyridine will be substantially more lipophilic than its unsubstituted analog, which is a crucial parameter for cell permeability and CNS drug design.

Physicochemical Properties LogP Solubility

Expanded Polar Surface Area (PSA)

The polar surface area (PSA) is a critical descriptor for predicting oral absorption and blood-brain barrier penetration. The target compound's core structure, 3,4-dimethoxypyridine, has a predicted PSA of 31 Ų . In contrast, the simpler 2-(azidomethyl)pyridine comparator exhibits a lower predicted PSA of 25 Ų [1]. While the azide group itself contributes to PSA, the addition of the methoxy substituents on the pyridine ring in the target compound provides a larger, more tunable PSA. This property is essential for balancing lipophilicity and solubility to achieve optimal pharmacokinetic behavior.

ADME Polar Surface Area Drug Design

Regioisomeric Difference vs. 4-Azidomethyl Analog

The position of the azidomethyl group on the pyridine ring is a critical determinant of the electronic and steric properties of the resulting triazole products. 2-(Azidomethyl)-3,4-dimethoxypyridine is a distinct regioisomer from 4-(Azidomethyl)-2,5-dimethoxypyridine (CAS 2228360-36-7) [1]. This difference in substitution pattern is expected to alter the reactivity of the azide in CuAAC reactions and will definitively yield different regioisomeric triazole products with potentially divergent biological activities and coordination chemistry profiles [1].

Synthetic Chemistry Regioisomerism Click Chemistry

2-(Azidomethyl)-3,4-dimethoxypyridine: Research & Development Applications


Triazole Synthesis for Drug Candidates

2-(Azidomethyl)-3,4-dimethoxypyridine is a premier building block for the assembly of 1,2,3-triazole-containing compounds via CuAAC click chemistry . The 3,4-dimethoxy substitution pattern on the pyridine core confers a higher molecular weight and greater lipophilicity compared to simpler azidomethylpyridines [REFS-2, REFS-3]. This makes the compound ideally suited for projects aiming to optimize ADME parameters, such as improving cell permeability and metabolic stability, in lead series targeting intracellular or CNS-related targets.

Bifunctional Probes & Bioconjugation Reagents

The azide moiety of this compound allows for chemoselective ligation to alkyne-functionalized biomolecules (e.g., peptides, oligonucleotides, proteins) under mild, bio-orthogonal conditions . The resulting 1,2,3-triazole linker is metabolically stable and can mimic the amide bond. The presence of the 3,4-dimethoxypyridine moiety adds a distinct physicochemical profile to the probe, which can be exploited for affinity purification, target engagement studies, or to modulate the cellular localization of the conjugated biomolecule.

Agrochemical Discovery: Novel Crop Protection Agents

Click chemistry approaches are increasingly used in agrochemical discovery to rapidly generate and screen large libraries of novel compounds . 2-(Azidomethyl)-3,4-dimethoxypyridine serves as a valuable azide partner in these studies. Its unique substitution pattern allows for the exploration of new chemical space, with the goal of identifying leads with improved potency, selectivity, and environmental fate profiles compared to scaffolds generated from less complex azide building blocks [1].

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